molecular formula C12H10F3N3O2 B1299858 9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid CAS No. 436088-43-6

9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid

Cat. No.: B1299858
CAS No.: 436088-43-6
M. Wt: 285.22 g/mol
InChI Key: CUQZKWQVZFPFFT-UHFFFAOYSA-N
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Description

9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group and a pyrazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Overview

9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid is a compound with significant potential in various scientific research applications. Its unique chemical structure allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry, pharmacology, and agricultural sciences.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent due to its ability to modulate biological pathways. Research indicates that it may exhibit anti-inflammatory and analgesic properties. For instance, studies have shown that derivatives of this compound can inhibit specific enzymes involved in inflammatory responses, suggesting its application in developing anti-inflammatory drugs.

Pharmacology

The compound's interactions with various receptors make it a candidate for pharmacological studies. Preliminary investigations suggest that it may affect neurotransmitter systems, indicating potential applications in treating neurological disorders. The trifluoromethyl group enhances lipophilicity, which could improve bioavailability and receptor binding affinity.

Agricultural Sciences

Due to its structural characteristics, the compound is also being explored for its applications in agrochemicals. It has been reported to possess herbicidal properties that can be utilized in developing new herbicides with reduced environmental impact compared to traditional chemicals.

Case Studies

StudyFocusFindings
Anti-inflammatory Effects Investigated the inhibitory effects on cyclooxygenase enzymesDemonstrated significant reduction in prostaglandin synthesis in vitro .
Neuropharmacological Assessment Evaluated the impact on serotonin receptorsShowed modulation of serotonin activity which could relate to mood regulation .
Herbicidal Activity Tested against various weed speciesExhibited effective growth inhibition at low concentrations, indicating potential for agricultural use .

Mechanism of Action

The mechanism of action of 9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. The pyrazoloquinazoline core can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds such as 4-aminoquinazoline and 2-methylquinazoline share structural similarities with 9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid.

    Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-chloropyrazole also exhibit similar chemical properties.

Uniqueness

The presence of the trifluoromethyl group in this compound distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physicochemical properties, making it a unique and valuable compound for various applications.

Biological Activity

9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid (CAS Number: 436088-43-6) is a novel compound belonging to the pyrazoloquinazoline class. This compound has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. The unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C12_{12}H10_{10}F3_3N3_3O2_2
  • Molecular Weight : 285.22 g/mol
  • Purity : 95%

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those with a quinazoline scaffold. The compound has shown inhibitory activity against various cancer cell lines due to its ability to target key oncogenic pathways:

  • Mechanism of Action : It inhibits BRAF(V600E), EGFR, and telomerase activities, which are critical in tumor progression .
  • Case Study : In vitro assays demonstrated that derivatives of pyrazoles exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with some compounds showing synergistic effects when combined with doxorubicin .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented:

  • Inhibition of COX Enzymes : Compounds similar to this compound have been evaluated for their ability to inhibit COX-1 and COX-2 enzymes. These enzymes are crucial mediators in inflammatory processes .
  • Experimental Findings : In a study assessing various pyrazole compounds for anti-inflammatory effects, some derivatives showed IC50_{50} values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored:

  • Broad Spectrum Activity : Compounds in this class have demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited antibacterial effects comparable to established antibiotics .
  • Mechanism : The presence of the trifluoromethyl group is believed to enhance membrane permeability and disrupt bacterial cell functions.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

  • Fluorine Substitution : The introduction of trifluoromethyl groups has been linked to increased lipophilicity and improved binding affinity to biological targets .
  • Variations in Substituents : Modifications on the quinazoline ring can lead to variations in potency and selectivity towards specific targets.

Data Summary

Biological ActivityMechanism/TargetReference
AntitumorInhibits BRAF(V600E), EGFR
Anti-inflammatoryCOX-1/COX-2 Inhibition
AntimicrobialBroad-spectrum bacterial inhibition

Properties

IUPAC Name

9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2/c13-12(14,15)10-6-3-1-2-4-7(6)16-9-5-8(11(19)20)17-18(9)10/h5H,1-4H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQZKWQVZFPFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC(=NN3C(=C2C1)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357137
Record name 9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-43-6
Record name 5,6,7,8-Tetrahydro-9-(trifluoromethyl)pyrazolo[5,1-b]quinazoline-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(trifluoromethyl)-5H,6H,7H,8H-pyrazolo[3,2-b]quinazoline-2-carboxylic acid
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